4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H12N2O4S. It is known for its unique structure, which includes a methoxy group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 4-formyl-N-[(4-nitrophenyl)carbamothioyl]benzamide or 4-carboxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.
Reduction: 4-methoxy-N-[(4-aminophenyl)carbamothioyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the carbamothioyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 3-iodo-4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Uniqueness
4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of both a methoxy group and a nitrophenyl group allows for diverse reactivity and potential interactions with biological targets
Properties
IUPAC Name |
4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-8-2-10(3-9-13)14(19)17-15(23)16-11-4-6-12(7-5-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUYLOXWGHCTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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